molecular formula C2H4O2SSr+2 B12646962 Mercaptoacetic acid, strontium salt CAS No. 38337-95-0

Mercaptoacetic acid, strontium salt

Cat. No.: B12646962
CAS No.: 38337-95-0
M. Wt: 179.74 g/mol
InChI Key: YDYVEEZRHSAYMD-UHFFFAOYSA-N
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Description

Mercaptoacetic acid, strontium salt is a chemical compound formed by the reaction of mercaptoacetic acid with strontium. Mercaptoacetic acid, also known as thioglycolic acid, is an organosulfur compound with the formula HSCH₂COOH. It contains both a thiol (mercaptan) and a carboxylic acid functional group. The strontium salt of mercaptoacetic acid is used in various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mercaptoacetic acid is typically synthesized by the reaction of sodium or potassium chloroacetate with alkali metal hydrosulfide in an aqueous medium . The strontium salt can be prepared by reacting mercaptoacetic acid with strontium hydroxide or strontium carbonate under controlled conditions. The reaction is usually carried out in an aqueous solution, and the resulting product is isolated by filtration and drying.

Industrial Production Methods

Industrial production of mercaptoacetic acid involves the reaction of chloroacetic acid with sodium hydrosulfide. The process is carried out in large reactors with precise control of temperature and pH to ensure high yield and purity. The strontium salt is then produced by neutralizing the mercaptoacetic acid with strontium hydroxide or strontium carbonate.

Chemical Reactions Analysis

Types of Reactions

Mercaptoacetic acid, strontium salt undergoes various chemical reactions due to the presence of both thiol and carboxylic acid functional groups. Some of the common reactions include:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides and acyl chlorides are commonly used reagents.

Major Products

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Alcohols and thiols.

    Substitution: Thioesters and thioethers.

Scientific Research Applications

Mercaptoacetic acid, strontium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of mercaptoacetic acid, strontium salt involves the interaction of its thiol and carboxylic acid groups with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the stability and activity of enzymes and other biomolecules .

Comparison with Similar Compounds

Mercaptoacetic acid, strontium salt can be compared with other similar compounds such as:

    Calcium thioglycolate: Used in depilatory creams and hair removal products.

    Sodium thioglycolate: Employed in bacteriological media and as a reducing agent.

    Ammonium thioglycolate: Used in hair perming solutions.

The uniqueness of this compound lies in its specific interactions with strontium ions, which can impart distinct properties such as enhanced stability and reactivity in certain applications .

Properties

CAS No.

38337-95-0

Molecular Formula

C2H4O2SSr+2

Molecular Weight

179.74 g/mol

IUPAC Name

strontium;2-sulfanylacetic acid

InChI

InChI=1S/C2H4O2S.Sr/c3-2(4)1-5;/h5H,1H2,(H,3,4);/q;+2

InChI Key

YDYVEEZRHSAYMD-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)S.[Sr+2]

Origin of Product

United States

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